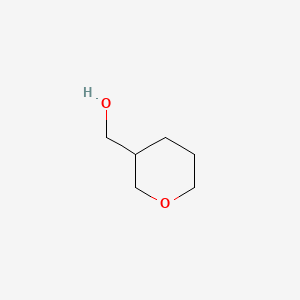

(Tetrahydropyran-3-yl)methanol

Description

Contextualization within Oxane Chemistry

(Tetrahydropyran-3-yl)methanol belongs to the class of oxanes, which are six-membered cyclic ethers. wikipedia.org The tetrahydropyran (B127337) (THP) ring, a saturated version of pyran, is a common motif in many natural products, including pyranose sugars like glucose. wikipedia.org The presence of a hydroxymethyl group on the THP ring at the 3-position in this compound introduces a primary alcohol functionality, making it a versatile synthon for further chemical modifications. cymitquimica.comontosight.ai Its structure, consisting of a six-membered ring with five carbon atoms and one oxygen atom, imparts specific chemical properties, including solubility in both water and organic solvents. ontosight.ai

The synthesis of this compound can be achieved through methods such as the reduction of tetrahydro-2H-pyran-3-carbaldehyde or the hydrolysis of related esters. ontosight.aichemicalbook.com This accessibility has contributed to its widespread use in synthetic chemistry.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The importance of this compound lies in its role as a key intermediate in the synthesis of a wide array of biologically active molecules. ontosight.aichembk.com The tetrahydropyran scaffold is a privileged structure in drug discovery, and its incorporation into molecules can influence their pharmacokinetic and pharmacodynamic properties.

Research has demonstrated the use of this compound and its derivatives in the development of novel therapeutic agents. For instance, it is a precursor in the synthesis of compounds with potential antimicrobial and anti-inflammatory activities. ontosight.ai Furthermore, its derivatives have been investigated as components of synthetic cannabinoids and as modulators of various biological targets. researchgate.netchemicalbook.comchemicalbook.com

Comparative Analysis with Related Oxacyclic Methanols

The properties and applications of this compound can be better understood through comparison with other oxacyclic methanols.

A closely related analogue is tetrahydrofuran-3-ylmethanol, which features a five-membered tetrahydrofuran (B95107) (THF) ring instead of the six-membered THP ring. This difference in ring size leads to distinct chemical and physical properties. The six-membered ring of this compound is generally more conformationally flexible and less strained than the five-membered ring of its furan (B31954) counterpart. This can affect the binding affinity of molecules containing these scaffolds to biological targets.

| Property | This compound | Tetrahydrofuran-3-ylmethanol |

|---|---|---|

| CAS Number | 14774-36-8 sigmaaldrich.com | 15833-61-1 chemicalbook.com |

| Molecular Formula | C6H12O2 sigmaaldrich.com | C5H10O2 chemscene.com |

| Molecular Weight | 116.16 g/mol chemicalbook.com | 102.13 g/mol chemscene.com |

| Boiling Point | 214 °C at 760 mmHg sigmaaldrich.com | 76-77 °C at 4 mmHg chemicalbook.com |

| Ring Size | 6-membered | 5-membered |

Other analogues of this compound, where the hydroxymethyl group is at a different position on the tetrahydropyran ring, also have distinct research applications. For example, (tetrahydropyran-2-yl)methanol is a biomass-derived feedstock that can be converted into 1,6-hexanediol, an important industrial chemical. alfa-chemistry.com (Tetrahydropyran-4-yl)methanol is used as a reagent in the development of Toll-like receptor 7 agonists for treating viral hepatitis and as a starting material for synthetic cannabinoids. chemicalbook.comchemicalbook.commedchemexpress.com The position of the substituent on the ring significantly influences the molecule's reactivity and its utility in specific synthetic pathways. molport.com

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. nih.govbldpharm.com The specific stereochemistry is often crucial for biological activity. Enantiomerically pure forms of this compound and its derivatives are highly sought after in medicinal chemistry for the synthesis of stereospecific drugs. The development of methods for the asymmetric synthesis of these chiral building blocks is an active area of research, as the biological activity of the final drug product can be highly dependent on the stereochemistry of the tetrahydropyran core.

Structure

3D Structure

Properties

IUPAC Name |

oxan-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTQJKSRDCKVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933201 | |

| Record name | (Oxan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14774-36-8 | |

| Record name | Tetrahydro-2H-pyran-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14774-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2H-pyran-3-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014774368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Oxan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2H-pyran-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetrahydropyran 3 Yl Methanol

Established Reaction Pathways

The synthesis of (Tetrahydropyran-3-yl)methanol is predominantly achieved through two well-documented reaction pathways. These methods involve either the saturation of a dihydropyran ring system coupled with carbonyl reduction or the direct reduction of a pre-formed tetrahydropyran (B127337) ring bearing a carboxylic acid or ester functional group.

Catalytic Hydrogenation of Dihydropyran Precursors

Catalytic hydrogenation is a fundamental process in organic synthesis that reduces unsaturated compounds by adding hydrogen across double or triple bonds in the presence of a metal catalyst. wikipedia.orgchemistrytalk.org For the synthesis of this compound, a suitable dihydropyran precursor, such as one containing a formyl or ester group at the 3-position, can be hydrogenated to simultaneously saturate the ring's double bond and reduce the carbonyl group to a primary alcohol.

This process typically employs heterogeneous catalysts, where the reaction occurs on the surface of a solid catalyst. study.com Metals like platinum, palladium, and nickel are widely used due to their high activity at lower temperatures and pressures. wikipedia.orglibretexts.org

Raney Nickel, a fine-grained solid composed mainly of nickel derived from a nickel-aluminum alloy, is a particularly effective and commonly used catalyst for hydrogenation reactions. wikipedia.orgyoutube.com Its high catalytic activity stems from its large surface area, which can be around 100 m² per gram, and the hydrogen absorbed within its porous structure during activation. wikipedia.org

The optimization of the catalytic system is crucial for achieving high yields and selectivity. Key parameters that are typically adjusted include:

Catalyst Loading: The amount of Raney Nickel used can influence the reaction rate. Studies on similar hydrogenations have explored catalyst loading in the range of 3.5% to 12%. researchgate.net

Temperature and Pressure: Hydrogenation reactions are sensitive to both temperature and pressure. While many catalysts like platinum and palladium are active at mild temperatures, industrial processes using Raney Nickel may operate at temperatures up to 135-150 °C and hydrogen pressures ranging from 3 to 10 bar to optimize reaction times and efficiency. researchgate.netresearchgate.net

Solvent: The choice of solvent is important. Alcohols like ethanol (B145695) or acetic acid are often used as solvents for the alkene when using platinum or palladium catalysts. libretexts.org

| Parameter | Typical Range/Condition | Rationale |

| Catalyst | Raney Nickel, Pd/C, PtO₂ | High activity for C=C and C=O bond hydrogenation. libretexts.orgwikipedia.org |

| Hydrogen Pressure | Atmospheric to 10 bar | Affects the rate of hydrogen adsorption and overall reaction kinetics. researchgate.net |

| Temperature | Room Temperature to 150 °C | Influences reaction rate; higher temperatures can increase rate but may affect selectivity. researchgate.net |

| Solvent | Ethanol, Methanol (B129727), THF | Dissolves the substrate and facilitates interaction with the solid catalyst. libretexts.org |

This table presents typical conditions for catalytic hydrogenation reactions and is for illustrative purposes.

The mechanism for heterogeneous catalytic hydrogenation is generally described by the Horiuti-Polanyi mechanism. wikipedia.org This process involves several key steps that take place on the surface of the metal catalyst: chemistrytalk.orgstudy.comlibretexts.org

Adsorption: The dihydropyran precursor and molecular hydrogen (H₂) are adsorbed onto the surface of the catalyst.

Hydrogen Dissociation: The catalyst weakens and breaks the H-H bond, forming metal-hydride bonds (M-H). chemistrytalk.orgstudy.com

Hydrogen Transfer: The pi-bond of the alkene associates with the metal surface. study.com Hydrogen atoms are then transferred sequentially from the catalyst surface to the carbons of the double bond. The addition of the first hydrogen is typically reversible. wikipedia.orgstudy.com

Desorption: After the addition of the second hydrogen atom, the now-saturated molecule is more weakly adsorbed and desorbs from the catalyst surface, freeing the active site for another catalytic cycle. wikipedia.orglibretexts.org

This mechanism results in the syn-addition of the two hydrogen atoms, meaning they add to the same face of the double bond. libretexts.orgyoutube.com Simultaneously, the carbonyl group of the precursor is also reduced to a primary alcohol, a reaction for which Raney Nickel is also an effective catalyst. chemistrytalk.org

Reductive Transformations of Carboxylic Acid Derivatives

An alternative and highly efficient route to this compound involves the reduction of a pre-synthesized tetrahydropyran ring that already contains a carboxylic acid or a derivative, such as an ester, at the 3-position (e.g., Tetrahydropyran-3-carboxylic acid or Ethyl tetrahydropyran-3-carboxylate). This approach uncouples the ring formation/saturation from the functional group reduction.

Powerful metal hydride reducing agents are required for the conversion of carboxylic acids and esters to primary alcohols.

Lithium Aluminum Hydride (LiAlH₄): This is a very strong and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to alcohols. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as LiAlH₄ reacts violently with water. libretexts.orgcommonorganicchemistry.com The mechanism for carboxylic acid reduction involves an initial acid-base reaction to form a lithium carboxylate salt and hydrogen gas. masterorganicchemistry.com Subsequently, hydride is delivered from the AlH₃ (or AlH₄⁻) to the carbonyl carbon, eventually leading to a primary alcohol after an acidic workup. orgosolver.comchemistrysteps.com

Borane (B79455) (BH₃): Borane, often used as a complex with THF (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), is another effective reagent for reducing carboxylic acids. commonorganicchemistry.com A key advantage of borane is its chemoselectivity. It readily reduces carboxylic acids while often leaving other functional groups, such as esters and ketones, untouched. researchgate.netnih.gov The mechanism involves coordination of the electrophilic boron atom to the carbonyl oxygen, which activates the carbonyl group for reduction by hydride transfer. chemistrysteps.comquora.com

Specificity: Lithium aluminum hydride is a highly reactive, non-selective reducing agent. ic.ac.uk It will reduce most polar multiple bonds, including aldehydes, ketones, esters, and amides, in addition to carboxylic acids. masterorganicchemistry.com This lack of selectivity means that other reducible functional groups in the substrate must be protected. In contrast, borane reagents offer greater chemoselectivity. For instance, BH₃ can selectively reduce a carboxylic acid in the presence of an ester or a ketone, which is a significant advantage in the synthesis of complex molecules. commonorganicchemistry.comresearchgate.netnih.gov Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is not reactive enough to reduce carboxylic acids or esters. libretexts.orgchemistrysteps.com

Yield: The reduction of carboxylic acid derivatives to alcohols using these reagents is typically very efficient, often providing high yields. For example, the reduction of the analogous Ethyl tetrahydro-2H-pyran-4-carboxylate with LiAlH₄ in THF has been reported to produce (Tetrahydro-2H-pyran-4-yl)methanol in a 96% yield. chemicalbook.com Such high yields are common for these transformations when performed under appropriate anhydrous conditions.

| Reagent | Substrate | Selectivity | Typical Yield |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acids, Esters | Low (reduces many functional groups) masterorganicchemistry.com | High (>90%) chemicalbook.com |

| Borane (BH₃ complexes) | Carboxylic Acids | High (selective for acids over esters, ketones) researchgate.netnih.gov | High |

This table summarizes the characteristics of common metal hydride reagents for the reduction of carboxylic acid derivatives.

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization represents a fundamental and widely employed strategy for the construction of tetrahydropyran rings. These reactions typically involve the intramolecular cyclization of a hydroxyl group onto an activated π-system, such as an alkene, often proceeding through an oxocarbenium ion intermediate. This approach, known as the Prins cyclization and related variants, is effective for forming the core THP structure from acyclic precursors like homoallylic alcohols. abo.firesearchgate.net

Lewis acids are powerful catalysts for promoting the formation of the tetrahydropyran ring. rsc.org They function by activating a carbonyl group or another electrophilic center, facilitating the key intramolecular cyclization step. sigmaaldrich.com Boron trifluoride diethyl etherate (BF₃·OEt₂) is a prominent and versatile Lewis acid used extensively in organic synthesis for this purpose. heyigasglobal.comchemicalbook.comwikipedia.org It effectively catalyzes the reaction between homoallylic alcohols and aldehydes to generate the THP skeleton. abo.fi The reaction proceeds through the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkene. nih.gov The choice of Lewis acid can be critical; for instance, in the cyclization of certain allylsilyl alcohols, BF₃·OEt₂ was found to promote both the desired cyclization and a subsequent desilylation reaction. core.ac.uk

The effectiveness of Lewis acid catalysis is demonstrated in various transformations leading to substituted tetrahydropyrans. For example, the reaction of α-benzyloxy acetaldehyde (B116499) with a silyl-functionalized alcohol in the presence of BF₃·OEt₂ yields a tetrahydrofuran derivative, showcasing the broader utility of this catalyst in oxygen heterocycle synthesis. nih.gov Similarly, bismuth(III) chloride (BiCl₃) has been used to catalyze the microwave-assisted Prins cyclization of homoallylic alcohols with aldehydes, producing 4-chloro-cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity. nih.govbeilstein-journals.org

| Precursors | Lewis Acid Catalyst | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Homoallylic alcohol and aldehyde | Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) | Classic Prins cyclization; proceeds via oxocarbenium ion. | Substituted Tetrahydropyran | abo.fi |

| Homoallylic alcohol and aldehyde | Bismuth(III) Chloride (BiCl₃) | Microwave-assisted; high cis-diastereoselectivity. | 4-chloro-2,6-disubstituted Tetrahydropyran | nih.govbeilstein-journals.org |

| Allylsilyl alcohol | p-Toluenesulfonic acid (p-TsOH) | Brønsted acid alternative; good yields and excellent diastereoselectivity. | Polysubstituted Tetrahydropyran | uva.escore.ac.uk |

| Vinylsilyl alcohol and aldehyde | BiCl₃ / TMSCl | Catalytic BiCl₃ with stoichiometric TMSCl as a chloride source. | 4-chloro Tetrahydropyran | nih.gov |

Halogen-catalyzed or -mediated cyclizations provide another robust route to functionalized tetrahydropyrans. In these reactions, an electrophilic halogen species, typically derived from molecular iodine (I₂), initiates the cyclization of an unsaturated substrate, such as a 4-penten-1-ol (B13828) derivative. nih.gov The electrophilic iodine activates the double bond, making it susceptible to nucleophilic attack by the tethered hydroxyl group. This process, often termed iodocyclization, results in the formation of an iodo-substituted tetrahydropyran. nih.gov The incorporated iodine atom serves as a versatile functional handle, allowing for subsequent chemical modifications, such as cross-coupling reactions. nih.gov The reaction conditions, including the choice of solvent and base, can influence the product distribution, sometimes yielding a mixture of tetrahydrofuran and tetrahydropyran products. nih.gov

| Substrate | Reagent | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| 4-penten-1-ol | Iodine (I₂) | Chloroform, Pyridine (B92270) | Mixture of iodo-substituted Tetrahydrofuran and Tetrahydropyran | nih.gov |

| o-(1-alkynyl)benzenesulfonamides | Iodine (I₂) | Acetonitrile | Six-membered 4-iodo-2H-benzo[e] nih.govrsc.orgthiazene-1,1-dioxides | nih.gov |

Advanced Stereoselective Synthetic Strategies

Creating specific stereoisomers of this compound and related structures requires advanced synthetic methods that can control the formation of chiral centers. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. sigmaaldrich.com

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, a prochiral substrate is covalently bonded to a single enantiomer of a chiral molecule, the auxiliary. The auxiliary then directs the stereochemical course of subsequent reactions, such as the ring-forming cyclization step. After the desired stereochemistry has been established in the product, the auxiliary is cleaved and can often be recovered for reuse.

Commonly used chiral auxiliaries include Evans oxazolidinones and derivatives of pseudoephedrine or pseudoephenamine. nih.gov For the synthesis of a chiral tetrahydropyran, an acyclic precursor would be derivatized with a chiral auxiliary. The steric and electronic properties of the auxiliary would then control the facial selectivity of the intramolecular cyclization, leading to the formation of the tetrahydropyran ring with a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched tetrahydropyran product. This method is particularly powerful for creating quaternary carbon centers with high stereocontrol. nih.gov

Catalytic asymmetric methods offer a more atom-economical approach to stereoselective synthesis compared to the use of stoichiometric chiral auxiliaries. In these reactions, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

In recent years, asymmetric organocatalysis has emerged as a powerful tool for constructing complex molecules, including the enantioselective synthesis of tetrahydropyrans. rsc.org This field utilizes small, chiral organic molecules as catalysts, avoiding the use of potentially toxic or expensive metals. nih.gov These catalysts can activate substrates and control the stereochemistry of reactions through the formation of transient, covalent intermediates (e.g., enamines, iminium ions) or through non-covalent interactions like hydrogen bonding. nih.gov

Organocatalytic cascade or domino reactions are particularly efficient for building the tetrahydropyran scaffold. These sequences involve multiple bond-forming events in a single pot, rapidly generating molecular complexity from simple starting materials. nih.govnih.gov For example, a diastereo- and enantioselective Michael/Henry/ketalization sequence has been developed to access highly functionalized tetrahydropyrans. nih.govacs.org In this reaction, a bifunctional quinine-based squaramide organocatalyst is used to assemble β-keto esters, β-nitrostyrenes, and alkynyl aldehydes, affording tetrahydropyrans with five contiguous stereocenters in good yields and with excellent enantioselectivity (up to 99% ee) and diastereoselectivity. nih.govacs.org Such methods represent the forefront of stereoselective tetrahydropyran synthesis. rsc.org

| Reactants | Catalyst | Reaction Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| β-keto esters, β-nitrostyrenes, alkynyl aldehydes | Quinine-based squaramide | Michael/Henry/ketalization cascade | High diastereomeric ratio (>20:1) and excellent enantiomeric excess (93–99% ee) | nih.govacs.org |

| 1,3-dicarbonyl compounds, β-nitroolefins, aldimines | Quinine-derived squaramide | Michael/aza-Henry/cyclization triple domino | Good yields, excellent enantiomeric excesses, and high diastereomeric ratios | nih.gov |

Stereoselective Catalysis in Ring Formation

Transition-Metal Catalyzed Asymmetric Reactions

The synthesis of specific, single-enantiomer molecules is a significant challenge in organic chemistry, and transition-metal catalyzed asymmetric reactions are a powerful tool to achieve this. frontiersin.org These reactions utilize a small amount of a chiral catalyst, which is a complex of a transition metal and a chiral ligand, to steer a reaction towards the formation of one enantiomer over the other. frontiersin.org

In the context of synthesizing functionalized tetrahydropyran rings, similar to the core of this compound, Ruthenium-based catalysts have proven particularly effective. A practical asymmetric synthesis for a highly functionalized tetrahydropyran, which serves as a DPP-4 inhibitor, relies on a sequence of three Ruthenium-catalyzed reactions. nih.gov This multi-step process establishes the required stereocenters with high precision. nih.gov The key steps include a dynamic kinetic resolution (DKR) reduction, a cycloisomerization to form the dihydropyran ring, and a subsequent oxidation to yield the functionalized pyranone core. nih.gov Such strategies demonstrate the capability of transition-metal catalysis to construct complex chiral molecules with high efficiency. frontiersin.org

Table 1: Example of a Ru-Catalyzed Asymmetric Reaction Sequence for a Tetrahydropyran Derivative

| Step | Reaction Type | Catalyst System | Key Outcome |

|---|---|---|---|

| 1 | Dynamic Kinetic Resolution (DKR) | Ruthenium-based catalyst | Establishes two adjacent stereogenic centers. nih.gov |

| 2 | Cycloisomerization | Ruthenium-based catalyst | Efficiently constructs the dihydropyran ring. nih.gov |

Enzymatic Resolution Techniques for Enantiopure Intermediates

Enzymatic resolution is a widely used method for separating racemic mixtures to obtain enantiopure compounds, which are crucial as building blocks for pharmaceuticals. nih.govmdpi.com This technique leverages the high stereoselectivity of enzymes, which are nature's catalysts. nih.gov In a typical kinetic resolution, an enzyme selectively reacts with one enantiomer in a racemic mixture, converting it into a new product, while leaving the other enantiomer unreacted. mdpi.com This difference in reactivity allows for the easy separation of the unreacted enantiomer from the newly formed product.

For the synthesis of chiral alcohols like this compound, lipases are commonly employed enzymes. In a process called enantioselective acylation, a racemic alcohol intermediate is treated with an acyl donor (like isopropenyl acetate) in the presence of a lipase. mdpi.com The enzyme will selectively acylate one enantiomer, for example, converting the (R)-alcohol into an (R)-ester, while the (S)-alcohol remains unchanged. The resulting mixture of the (S)-alcohol and the (R)-ester can then be separated by standard chromatographic techniques. This approach is a cornerstone of producing enantiomerically pure intermediates for complex molecules. nih.gov

Table 2: Components of Enzymatic Kinetic Resolution

| Component | Role in the Process | Example |

|---|---|---|

| Substrate | Racemic mixture of an intermediate alcohol | Racemic this compound |

| Enzyme | Chiral biocatalyst that selectively reacts with one enantiomer | Candida rugosa Lipase. mdpi.com |

| Acyl Donor | Reagent that provides the acyl group for esterification | Isopropenyl acetate (B1210297). mdpi.com |

| Solvent | Reaction medium, can influence enzyme activity and selectivity | Toluene (B28343), Ionic Liquids. mdpi.com |

| Products | Unreacted enantiomer and the newly formed ester | (S)-(Tetrahydropyran-3-yl)methanol and (R)-(Tetrahydropyran-3-yl)methyl acetate |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com This approach is increasingly vital in modern synthesis, focusing on sustainability, efficiency, and environmental impact. jocpr.com

Development of Sustainable Reaction Conditions

A key aspect of green chemistry is the development of sustainable reaction conditions. jocpr.com This involves several strategies to minimize environmental harm. One major focus is the reduction or replacement of hazardous organic solvents. jocpr.com Utilizing water as a solvent is ideal as it is non-toxic and abundant. jocpr.com Solvent-free reactions, where the reactants themselves act as the medium, eliminate solvent waste entirely. jocpr.com

Another principle is the use of catalysis, which allows reactions to proceed under milder conditions, thereby reducing energy consumption and waste. jocpr.com For instance, the synthesis of tetrahydropyran (THP) from biomass-derived 3,4-dihydropyran (DHP) can be achieved via hydrogenation over a Ni/SiO2 catalyst in a continuous flow reactor, showcasing a greener route to the core structure. rsc.org Furthermore, the use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (MeTHF), derived from renewable feedstocks, presents a sustainable alternative to traditional petroleum-based solvents. mdpi.com

Table 3: Comparison of Traditional vs. Green Reaction Conditions

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Often volatile, toxic organic solvents | Water, bio-based solvents, or solvent-free conditions. jocpr.com |

| Energy | High temperatures and pressures may be required | Catalysts enable milder conditions, reducing energy use. jocpr.com |

| Waste | Can generate significant byproducts and solvent waste | Aims for high atom economy and minimal waste. nih.gov |

| Feedstocks | Typically petroleum-based | Emphasis on renewable resources and biomass. rsc.org |

Biocatalytic Pathways for Oxacyclic Alcohol Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is a cornerstone of green chemistry. mdpi.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit high selectivity, often eliminating the need for protecting groups required in traditional chemical synthesis. nih.govmdpi.com

For the synthesis of oxacyclic alcohols like this compound, biocatalytic reductions are particularly relevant. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are classes of enzymes that can catalyze the highly enantioselective reduction of a ketone or aldehyde precursor to the corresponding chiral alcohol. mdpi.comresearchgate.net For example, starting with tetrahydropyran-3-one, a suitable KRED could stereoselectively reduce the carbonyl group to produce either the (R) or (S) enantiomer of the corresponding secondary alcohol. Similarly, the reduction of tetrahydro-2H-pyran-3-carbaldehyde using an ADH could yield enantiopure this compound. These biocatalytic methods offer a direct and environmentally benign route to chiral alcohols. nih.gov

Table 4: Enzyme Classes for Biocatalytic Synthesis of Alcohols

| Enzyme Class | Reaction Catalyzed | Application in Oxacyclic Alcohol Synthesis |

|---|---|---|

| Alcohol Dehydrogenase (ADH) | Interconversion of alcohols and aldehydes/ketones. mdpi.com | Asymmetric reduction of an aldehyde (e.g., Tetrahydro-2H-pyran-3-carbaldehyde) to a primary alcohol. |

| Ketoreductase (KRED) | Stereoselective reduction of ketones to secondary alcohols. nih.gov | Asymmetric reduction of a ketone (e.g., Tetrahydropyran-3-one) to a secondary alcohol. |

| Lipase | Acylation/hydrolysis of esters. mdpi.com | Kinetic resolution of a racemic alcohol intermediate. |

| Laccase/TEMPO system | Oxidation of primary alcohols to aldehydes. rsc.org | Oxidation of an alcohol to its corresponding aldehyde or ketone. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methyltetrahydrofuran (MeTHF) |

| 3,4-dihydropyran (DHP) |

| Isopropenyl acetate |

| Ruthenium |

| Tetrahydro-2H-pyran-3-carbaldehyde |

| Tetrahydropyran (THP) |

| Tetrahydropyran-3-one |

Reactivity and Chemical Transformations of Tetrahydropyran 3 Yl Methanol

Hydroxyl Group Functionalizations of (Tetrahydropyran-3-yl)methanol

The primary alcohol of this compound is the principal site of its chemical reactivity, allowing for a variety of functional group interconversions. These transformations primarily involve oxidation to carbonyl and carboxyl derivatives, as well as etherification and esterification of the hydroxyl group.

Oxidation Reactions to Carbonyl and Carboxyl Derivatives

The primary alcohol moiety of this compound can be oxidized to form either tetrahydropyran-3-carbaldehyde or tetrahydropyran-3-carboxylic acid. The final product is determined by the choice of oxidizing agent and the specific reaction conditions employed. Strong oxidizing agents typically yield the carboxylic acid, while milder, more selective methods are required to stop the oxidation at the aldehyde stage. youtube.comleah4sci.com

Selective oxidation of this compound to its corresponding aldehyde, tetrahydropyran-3-carbaldehyde, requires the use of mild oxidizing agents that prevent overoxidation to the carboxylic acid. youtube.comyoutube.com A variety of modern oxidation protocols are effective for this transformation. Reagents such as pyridinium (B92312) chlorochromate (PCC) are specifically designed to convert primary alcohols to aldehydes without further oxidation. youtube.com Another widely used method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. youtube.com These methods are known for their high selectivity and compatibility with various functional groups, including the ether linkage present in the tetrahydropyran (B127337) ring.

The controlled oxidation to the aldehyde is a critical transformation, as tetrahydropyran-3-carbaldehyde serves as a precursor for the synthesis of this compound itself, typically through reduction with a hydride reagent like sodium borohydride (B1222165). chemicalbook.com

Strong oxidizing agents are employed to convert the primary alcohol of this compound directly to tetrahydropyran-3-carboxylic acid. organic-chemistry.org

Chromium Trioxide (CrO₃): In the presence of aqueous sulfuric acid and acetone, chromium trioxide forms chromic acid (H₂CrO₄), a powerful oxidizing agent also known as the Jones reagent. organic-chemistry.orglibretexts.org This reagent will readily oxidize this compound to the corresponding carboxylic acid. harpercollege.edu The reaction proceeds through an initial oxidation to the aldehyde, which is then rapidly hydrated and further oxidized to the final carboxylic acid product. youtube.com Catalytic amounts of CrO₃ with a stoichiometric co-oxidant like periodic acid (H₅IO₆) can also achieve this transformation under milder conditions, offering high yields for the conversion of primary alcohols to carboxylic acids. organic-chemistry.orgorganic-chemistry.org

Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is another potent oxidizing agent capable of converting primary alcohols to carboxylic acids. mintlify.appmychemblog.com The reaction is typically performed under basic or acidic conditions. chemistrysteps.com Under these strong oxidative conditions, this compound would be transformed into the potassium salt of tetrahydropyran-3-carboxylic acid, which upon acidic workup yields the final carboxylic acid. mychemblog.com It is a harsh method, and careful control of the reaction conditions is necessary to avoid potential side reactions or cleavage of the molecule. mintlify.appchemistrysteps.com

The table below summarizes the oxidation reactions of this compound.

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Selective Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) or Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | Tetrahydropyran-3-carbaldehyde | youtube.comyoutube.com |

| Oxidation to Carboxylic Acid | Chromium Trioxide (CrO₃) / H₂SO₄ (Jones Reagent) | Tetrahydropyran-3-carboxylic acid | organic-chemistry.orglibretexts.org |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | Tetrahydropyran-3-carboxylic acid | mintlify.appmychemblog.com |

Etherification and Esterification Reactions

Beyond oxidation, the hydroxyl group of this compound readily undergoes etherification and esterification, providing access to a diverse range of derivatives. These reactions involve the formation of a new carbon-oxygen or acyl-oxygen bond at the primary hydroxyl position.

The Williamson ether synthesis is a classic and effective method for the O-alkylation of alcohols, including this compound. libretexts.orgmasterorganicchemistry.com This Sₙ2 reaction involves two main steps. First, the alcohol is deprotonated by a strong base, typically sodium hydride (NaH), to form a potent nucleophile, the corresponding sodium alkoxide. tcichemicals.comrichmond.edu Subsequently, this alkoxide is treated with an alkylating agent, such as methyl iodide, to displace the iodide and form the desired ether. libretexts.org

In the case of this compound, reaction with sodium hydride would generate sodium (tetrahydropyran-3-yl)methoxide. The subsequent addition of methyl iodide would yield 3-(methoxymethyl)tetrahydropyran. This method is highly efficient for primary alcohols and methyl halides. masterorganicchemistry.com

Ester derivatives of this compound can be readily prepared by reacting the alcohol with an acylating agent like an acyl chloride or a carboxylic acid anhydride (B1165640). chemrevise.orglibretexts.org These reactions are typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction. pressbooks.pub

For example, treating this compound with acetyl chloride in the presence of pyridine would result in the formation of (tetrahydropyran-3-yl)methyl acetate (B1210297). Similarly, reaction with acetic anhydride would yield the same ester product, along with acetic acid as a byproduct. This method is generally high-yielding and proceeds under mild conditions, making it a common strategy for the derivatization of alcohols. pressbooks.pub

The table below outlines common etherification and esterification reactions.

| Reaction Type | Reagent(s) | Product Example | Reference |

|---|---|---|---|

| O-Alkylation (Williamson Ether Synthesis) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 3-(Methoxymethyl)tetrahydropyran | libretexts.orgtcichemicals.com |

| Esterification | Acetyl Chloride (CH₃COCl) / Pyridine | (Tetrahydropyran-3-yl)methyl acetate | chemrevise.orgpressbooks.pub |

| Esterification | Acetic Anhydride ((CH₃CO)₂O) / Pyridine | (Tetrahydropyran-3-yl)methyl acetate | libretexts.org |

Transformations Involving the Tetrahydropyran Ring System

The tetrahydropyran ring is generally a stable saturated heterocycle, but it can undergo specific transformations under certain conditions.

The tetrahydropyran ring is notably stable, particularly when compared to its five-membered analogue, tetrahydrofuran (B95107) (THF). THP shows resistance to ring-opening polymerization under strongly acidic conditions that readily polymerize THF. rsc.org This stability is attributed to the lower ring strain of the six-membered ring system.

However, rearrangements involving related structures have been documented. For example, tetrahydrofurfuryl alcohol can be rearranged to 2-hydroxytetrahydropyran (B1345630) over a Cu-ZnO/Al₂O₃ catalyst, a process that involves ring expansion. researchgate.net Lewis acid-catalyzed rearrangements of vinyl acetals containing a seven-membered dioxepine ring have been shown to contract to form substituted tetrahydrofurans, demonstrating the utility of Lewis acids in mediating complex skeletal reorganizations of cyclic ethers. nih.gov While direct ring-opening or rearrangement of the unsubstituted this compound ring system is not commonly reported and would require harsh conditions, these related transformations suggest that under specific catalytic or acidic conditions, skeletal changes could be induced.

Direct functionalization of otherwise inert C(sp³)–H bonds represents a powerful strategy for molecular diversification. Palladium-catalyzed C–H arylation has emerged as a key method for this purpose. Research has shown that the C(sp³)–H bonds in tetrahydropyran derivatives can be selectively arylated. researchgate.net

These reactions typically employ a palladium(II) catalyst in the presence of a directing group, a ligand, and an aryl halide (e.g., aryl iodide). For a derivative of this compound where the alcohol is converted into a directing group (such as a carboxylic acid or an amide), it is possible to achieve regioselective arylation at a specific C-H bond on the THP ring. For instance, a directing group at the C3-position could direct arylation to either the C2 or C4 position, depending on the specific ligand and reaction conditions employed. This methodology provides a direct route to introduce aryl substituents onto the saturated heterocyclic core. researchgate.net

While the endocyclic ether bond of the tetrahydropyran ring is robust, exocyclic ether linkages in derivatives of this compound can be selectively cleaved. A common application of this is the deprotection of a benzyl (B1604629) ether. For example, if the hydroxyl group of this compound is protected as a benzyl ether to form 3-(benzyloxymethyl)tetrahydropyran, this protecting group can be removed via catalytic hydrogenolysis.

This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). The reaction cleaves the C-O bond of the benzyl ether, liberating the free alcohol, this compound, and producing toluene (B28343) as a byproduct. This method is highly efficient and clean, making it a standard procedure in multi-step organic synthesis.

Advanced Characterization and Analytical Methodologies for Tetrahydropyran 3 Yl Methanol and Its Derivatives

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and resolving different isomers. nih.gov

(Tetrahydropyran-3-yl)methanol contains a chiral center at the C3 position of the ring, meaning it exists as a pair of non-superimposable mirror images called enantiomers (R- and S-isomers). These enantiomers have identical physical properties in an achiral environment, making their separation challenging. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric excess (% ee) of a chiral compound. uma.eschromatographyonline.com This method utilizes a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.netnih.gov

The determination of enantiomeric excess is calculated from the areas of the two separated enantiomer peaks in the chromatogram: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Commonly used CSPs for the separation of chiral alcohols include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or crown ethers. nih.govmdpi.com The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is critical for achieving optimal separation. sigmaaldrich.com This analysis is vital in pharmaceutical and chemical synthesis, where the biological activity of enantiomers can differ significantly.

Gas Chromatography for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds without decomposition. d-nb.info For a compound like this compound, which contains a polar hydroxyl (-OH) group, direct GC analysis can be challenging due to its relatively low volatility and potential for peak tailing caused by interactions with the stationary phase of the GC column. jfda-online.com To overcome these issues and enhance chromatographic performance, chemical derivatization is often employed. jfda-online.comsigmaaldrich.com This process involves converting the polar -OH group into a less polar, more volatile functional group. jfda-online.com

The primary goals of derivatization for the GC analysis of this compound are to:

Increase Volatility: By replacing the active hydrogen of the hydroxyl group, intermolecular hydrogen bonding is eliminated, leading to a lower boiling point and increased vapor pressure.

Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injector and column. jfda-online.com

Enhance Detection: Certain derivatizing agents can introduce elements (e.g., silicon, fluorine) that improve the response of specific detectors, such as the flame ionization detector (FID) or mass spectrometer (MS). jfda-online.com

Improve Chromatographic Resolution: Derivatization can lead to sharper, more symmetrical peaks, improving separation from other components in a mixture. jfda-online.com

Common derivatization techniques applicable to alcohols like this compound include silylation and acylation. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Acylation involves reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form an ester.

The resulting volatile derivatives can then be analyzed by GC-MS. nih.gov In a typical GC-MS system, the derivatized sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. mdpi.com The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for identification and quantification. nih.gov

| Derivatization Method | Reagent Example | Derivative Formed | Key Advantages |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ether | Forms stable derivatives, clean reaction byproducts, enhances volatility significantly. sigmaaldrich.com |

| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl ester | Increases volatility, introduces fluorine atoms which can enhance detection. jfda-online.com |

This table summarizes common derivatization methods for GC analysis of alcohols.

Advanced Structural Determination

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of a molecule. It provides precise information on bond lengths, bond angles, and stereochemistry. Since this compound is a liquid at room temperature, it cannot be directly analyzed by single-crystal X-ray diffraction. glpbio.com Therefore, it is necessary to convert it into a solid, crystalline derivative.

The process involves reacting the hydroxyl group of this compound with a suitable reagent to form a new compound that readily crystallizes. The choice of the derivatizing agent is crucial and is often guided by its ability to produce well-ordered crystals. Common strategies for creating crystalline derivatives from alcohols include:

Esterification: Reaction with a substituted benzoic acid (e.g., 4-nitrobenzoic acid) or its corresponding acyl chloride to form a solid ester. The aromatic rings in these derivatives often promote crystal packing through π-stacking interactions.

Formation of Urethanes: Reaction with an isocyanate (e.g., phenylisocyanate) to yield a crystalline urethane (B1682113) derivative.

Once a suitable single crystal of the derivative is grown, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, the electron density map of the molecule can be calculated, and from this, a detailed 3D model of the molecular structure can be built. This model reveals the precise conformation of the tetrahydropyran (B127337) ring and the orientation of the hydroxymethyl substituent in the solid state.

| Derivative Type | Example Reagent | Purpose of Derivatization | Information Obtained from X-ray Crystallography |

| Ester | 4-Nitrobenzoyl chloride | Introduce rigid groups to facilitate crystallization. | Precise bond lengths, bond angles, absolute stereochemistry, solid-state conformation, and intermolecular packing. |

| Urethane | Phenylisocyanate | Form a solid derivative with hydrogen bonding capabilities to aid crystal formation. | Detailed 3D structure, including the conformation of the tetrahydropyran ring and substituent groups. |

This table outlines the process and purpose of preparing crystalline derivatives for X-ray crystallography.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of molecules, providing information about their oxidation and reduction potentials. theijes.com While simple aliphatic alcohols and ethers like this compound are generally electrochemically inactive within the typical solvent potential window, their derivatives or related structures can exhibit redox behavior that is readily studied by CV. electrochemsci.org

For instance, studies on tetrahydrobenzo[b]pyran derivatives, which share the core tetrahydropyran ring system, have been conducted using cyclic voltammetry to investigate their oxidation mechanisms. electrochemsci.org In a typical CV experiment, a potential is swept between two limits at a specific scan rate, and the resulting current is measured. theijes.com The experiment is conducted in a solution containing the analyte, a supporting electrolyte (to ensure conductivity), and uses a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). electrochemsci.org

An investigation into the electrooxidation of amine-substituted tetrahydrobenzo[b]pyran derivatives in dimethylformamide (DMF) revealed two irreversible oxidation peaks. electrochemsci.org The study suggested that the electron transfer process is diffusion-controlled, and the mechanism involves the transformation of an amine group. electrochemsci.org Although this compound itself lacks easily oxidizable or reducible groups, its derivatives could be designed for electrochemical analysis. For example, introducing a redox-active moiety, such as a ferrocene (B1249389) or a nitrophenyl group, would allow for the electrochemical properties to be probed. The resulting voltammogram would provide the oxidation/reduction potentials of the attached redox label, which could be influenced by the tetrahydropyran-3-ylmethyl substituent.

| Parameter | Description | Typical Experimental Setup for a Derivative | Information Gained |

| Technique | Cyclic Voltammetry (CV) | Three-electrode cell (Working: Glassy Carbon, Reference: Ag/AgCl, Counter: Pt wire) in a deoxygenated solvent (e.g., DMF, Acetonitrile) with a supporting electrolyte. electrochemsci.org | Oxidation and reduction potentials, reversibility of redox processes, information on reaction mechanisms. electrochemsci.org |

| Analyte | A redox-active derivative of this compound (e.g., a nitrophenyl ether derivative). | The derivative is dissolved in the electrolyte solution. | The potential at which the derivative is oxidized or reduced, providing insight into its electronic properties. |

| Scan Rate (υ) | The rate at which the potential is swept. | Varied to study the nature of the electrochemical process (e.g., 100 mV/s). electrochemsci.org | Helps determine if the process is diffusion-controlled or surface-adsorbed. electrochemsci.org |

This table provides a summary of the application of cyclic voltammetry for the electrochemical characterization of derivatives.

Computational and Theoretical Investigations of Tetrahydropyran 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy. These calculations are fundamental to predicting molecular geometries, reaction energies, and various spectroscopic properties.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods are used to investigate a wide range of chemical phenomena by approximating the complex many-electron wavefunction with the spatially dependent electron density. mdpi.com This approach has been successfully applied to study reaction mechanisms, electronic properties, and conformational preferences of molecules similar in structure to (Tetrahydropyran-3-yl)methanol. rsc.orgresearchgate.net

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy barrier, which is a key factor governing the reaction rate.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the provided literature, the principles can be illustrated by analogy to studies on related molecules like methanol (B129727) and tetrahydropyran (B127337). For instance, DFT has been employed to investigate the mechanism of methanol dehydrogenation on various catalytic surfaces. rsc.org Such studies calculate the adsorption energies of methanol and its intermediates, as well as the energy barriers for successive bond-breaking events (C-H, O-H, or C-O bond scission). rsc.orgresearchgate.net

A hypothetical reaction, such as the acid-catalyzed dehydration of this compound, could be elucidated using DFT. Calculations would identify the transition states for different potential pathways, determining the regioselectivity of the resulting double bond within the pyran ring or involving the exocyclic methylene (B1212753) group. The calculated transition state energies would reveal the most kinetically favorable pathway.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction Pathway of this compound

| Reaction Step | Transition State | Activation Energy (ΔG‡, kcal/mol) |

| Initial Protonation of Hydroxyl Group | TS1 | 12.5 |

| Water Molecule Elimination (Carbocation Formation) | TS2 | 25.3 |

| Deprotonation to form Alkene A (Endocyclic) | TS3a | 8.1 |

| Deprotonation to form Alkene B (Exocyclic) | TS3b | 9.7 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

DFT calculations provide a detailed picture of the electronic structure of a molecule. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the two oxygen atoms (the ring ether and the alcohol). The LUMO would likely be an anti-bonding σ* orbital associated with the C-O bonds. libretexts.org Analysis of the electron density distribution would show a polarization of the C-O and O-H bonds, with higher electron density on the electronegative oxygen atoms, leading to a significant molecular dipole moment.

Table 2: Conceptual Electronic Properties of this compound from DFT Calculations

| Property | Description | Expected Value/Characteristic |

| HOMO Energy | Energy of the highest occupied molecular orbital | Primarily localized on oxygen lone pairs |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Primarily localized on σ* orbitals of C-O bonds |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicative of a kinetically stable, saturated compound |

| Mulliken Charges | Partial atomic charges | Negative charges on oxygen atoms; positive charges on hydroxyl hydrogen and adjacent carbons |

| Dipole Moment | Measure of the overall polarity of the molecule | Non-zero, reflecting the asymmetrical arrangement of polar C-O and O-H bonds |

Note: This table presents expected characteristics based on general chemical principles, not specific calculated values.

The tetrahydropyran (THP) ring is not planar and can adopt several conformations. Computational studies, including DFT and other ab initio methods, have been used extensively to determine the relative energies of these conformers. researchgate.net For the parent tetrahydropyran, the chair conformation is overwhelmingly the most stable. researchgate.net Other higher-energy conformations include the twist-boat, boat, and half-chair forms. researchgate.net

The presence of the methanol substituent at the C3 position of this compound introduces the possibility of axial and equatorial conformers for the hydroxymethyl group. DFT calculations can precisely determine the energy difference between these two chair conformations. Generally, for monosubstituted cyclohexanes and related heterocycles, the equatorial position is favored to minimize steric hindrance, specifically 1,3-diaxial interactions. Therefore, the equatorial conformer of this compound is predicted to be significantly more stable than the axial conformer. DFT calculations would also optimize the rotational orientation of the C-C and C-O bonds of the substituent to find the global energy minimum.

Table 3: Calculated Relative Energies of Tetrahydropyran Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |

| Chair | B3LYP/6-311+G(d,p) | 0.00 | researchgate.net |

| 2,5-Twist | B3LYP/6-311+G(d,p) | 5.84 | researchgate.net |

| 1,4-Boat | B3LYP/6-311+G(d,p) | 6.23 | researchgate.net |

| Half-Chair | B3LYP/6-311+G(d,p) | 10.5 (approx.) | researchgate.net |

Note: Data is for the parent tetrahydro-2H-pyran molecule. The presence of a substituent on C3 would alter these values slightly, but the general order of stability is expected to remain the same.

While quantum chemical calculations examine static molecular structures and energies, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. This technique is particularly valuable for understanding the dynamic processes of large systems, such as a solute in a solvent or a ligand interacting with a biological macromolecule. mdpi.com

MD simulations are a cornerstone of modern drug discovery and molecular biology, used to investigate how a small molecule (ligand), such as this compound, might bind to a biological target like a protein or enzyme. These simulations can predict the binding pose of the ligand in the active site, calculate the free energy of binding, and identify the key intermolecular interactions that stabilize the complex.

In a hypothetical scenario where this compound is a ligand for a protein, an MD simulation would be set up with the molecule placed in the protein's binding pocket, surrounded by water molecules to simulate the biological environment. The simulation would reveal the dynamic interactions between the ligand and the amino acid residues of the protein.

Key interactions for this compound would include:

Hydrogen Bonds: The hydroxyl group is a potent hydrogen bond donor and acceptor. It could form crucial hydrogen bonds with polar or charged residues like Aspartate, Glutamate, Serine, or the peptide backbone. The ether oxygen of the THP ring can also act as a hydrogen bond acceptor.

Van der Waals Interactions: The nonpolar C-H bonds and the carbon skeleton of the tetrahydropyran ring would engage in favorable van der Waals or hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.

By analyzing the simulation trajectory, one can calculate the frequency and lifetime of specific hydrogen bonds and the average distance between interacting groups, providing a detailed understanding of the binding mechanism.

Table 4: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Hydroxyl (-OH) Group | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Ser, Thr, Tyr, His |

| Hydroxyl (-OH) Group | Hydrogen Bond Acceptor | Gln, Asn, Ser, Thr, Tyr, His, Arg, Lys |

| THP Ring Ether Oxygen (-O-) | Hydrogen Bond Acceptor | Gln, Asn, Ser, Thr, Tyr, His, Arg, Lys |

| THP Ring Methylene (-CH2-) Groups | Van der Waals / Hydrophobic | Ala, Val, Leu, Ile, Pro, Phe, Trp, Met |

Note: This table is illustrative of the types of interactions the molecule could form in a biological context.

Molecular Dynamics Simulations

Chemoinformatics and QSAR Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery and chemical research. These methodologies leverage statistical and computational techniques to correlate the chemical structure of compounds with their biological activities or chemical properties. In the context of this compound and its derivatives, these approaches offer a predictive framework to understand their behavior, guide synthetic efforts, and prioritize compounds for further experimental evaluation.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules like this compound. By analyzing the electronic and steric properties of the molecule, it is possible to forecast its behavior in chemical reactions.

The reactivity of this compound is primarily centered around two key functional groups: the hydroxyl group of the methanol substituent and the ether oxygen within the tetrahydropyran ring.

Hydroxyl Group Reactivity: The primary alcohol is the most reactive site for a variety of transformations. Computational models can predict the susceptibility of this group to oxidation, esterification, and etherification reactions. For instance, quantum mechanical calculations can determine the bond dissociation energy of the O-H bond, providing insights into its propensity to undergo reactions involving radical intermediates. Similarly, the partial atomic charges on the oxygen and hydrogen atoms can indicate the nucleophilicity and acidity of the hydroxyl group, respectively.

Tetrahydropyran Ring Reactivity: The tetrahydropyran ring is generally stable due to its saturated nature. However, the ether oxygen possesses lone pairs of electrons, making it a potential site for protonation under acidic conditions. This can activate the ring towards cleavage. Computational models can predict the proton affinity of the ether oxygen, indicating the likelihood of such activation. Furthermore, the conformational preference of the tetrahydropyran ring, predominantly a chair conformation, influences the stereochemical outcome of reactions. Molecular mechanics and density functional theory (DFT) calculations can be employed to determine the most stable conformations and the energy barriers for ring flipping, which in turn dictates the accessibility of different positions for substitution.

Selectivity: In reactions where multiple outcomes are possible, computational models can predict the selectivity. For example, in the case of a reaction involving both the hydroxyl group and the ether oxygen, the relative activation energies for the different reaction pathways can be calculated to determine the most likely product.

A summary of the predicted reactivity of this compound based on computational analysis is presented in the table below.

| Functional Group | Predicted Reactivity | Potential Transformations |

| Primary Alcohol (-CH₂OH) | High | Oxidation, Esterification, Etherification, Nucleophilic Substitution (after activation) |

| Ether Oxygen (-O-) | Moderate (under acidic conditions) | Ring opening |

| C-H bonds | Low | Radical halogenation (under harsh conditions) |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making systematic modifications to its structure. For derivatives of this compound, SAR studies aim to understand how changes to the tetrahydropyran ring and the methanol substituent affect their interaction with biological targets.

A notable example of SAR studies involving the (tetrahydropyran-3-yl) moiety can be found in the development of monoamine transporter inhibitors. In a study by Zhang et al. (2006), a series of derivatives based on a (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine scaffold were synthesized and evaluated for their affinity to the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

The study explored the impact of extending the side chain at the 3-position of the tetrahydropyran ring. The parent compound, with a simple benzylamine (B48309) substituent at the 3-position, was compared to derivatives with extended side chains. The findings indicated that extending the side chain at the 3-position generally led to a decrease in activity at the dopamine transporter. This suggests that the binding pocket of DAT in that region is sterically constrained, and bulkier substituents at the 3-position are not well-tolerated.

The following table summarizes the key SAR findings from this study for modifications at the 3-position of the tetrahydropyran ring.

| Modification at 3-position | Effect on Dopamine Transporter (DAT) Affinity |

| Benzylamine (Parent Compound) | Active |

| Extended side-chain | Loss of activity |

These findings highlight the importance of the substituent at the 3-position of the tetrahydropyran ring for biological activity and provide valuable guidance for the design of future derivatives.

In Silico Prediction of Pharmacokinetic Properties

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. These predictions help in identifying candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. For this compound, several key pharmacokinetic parameters can be estimated using computational models.

Lipinski's Rule of Five: This rule is a widely used guideline to assess the drug-likeness of a compound and its potential for good oral absorption. The rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 daltons.

A logP (octanol-water partition coefficient) of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

This compound adheres to all these rules, suggesting a high probability of good oral absorption.

Other Key Parameters: Beyond Lipinski's rule, other important pharmacokinetic properties can be predicted. The polar surface area (PSA) is a good indicator of a molecule's ability to permeate cell membranes. A lower PSA is generally associated with better permeability. The number of rotatable bonds influences conformational flexibility and can impact binding to targets and metabolic stability.

The predicted pharmacokinetic properties of this compound are summarized in the table below. These values are calculated using widely accepted chemoinformatic software and models.

| Property | Predicted Value | Implication |

| Molecular Weight | 116.16 g/mol | Favorable for oral absorption |

| logP | 0.25 | Good balance of hydrophilicity and lipophilicity |

| Hydrogen Bond Donors | 1 | Favorable for oral absorption |

| Hydrogen Bond Acceptors | 2 | Favorable for oral absorption |

| Polar Surface Area (PSA) | 29.46 Ų | Good cell membrane permeability |

| Number of Rotatable Bonds | 1 | Low conformational flexibility |

These in silico predictions suggest that this compound possesses a favorable pharmacokinetic profile, making it an attractive scaffold for the design of new therapeutic agents.

Applications of Tetrahydropyran 3 Yl Methanol in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

(Tetrahydropyran-3-yl)methanol, particularly in its enantiomerically pure forms, serves as a valuable chiral building block for the stereoselective synthesis of complex molecules. The inherent chirality at the C3 position, coupled with the reactive hydroxymethyl group, provides a strategic starting point for the construction of intricate stereochemical arrays. Synthetic chemists can leverage the pre-existing stereocenter to control the stereochemistry of subsequent reactions, thereby avoiding challenging and often low-yielding asymmetric transformations at later stages of a synthesis.

The utility of substituted tetrahydropyran-2-yl)methanol derivatives as chiral building blocks has been demonstrated in the synthesis of natural products, providing a strong precedent for the analogous application of the C3-substituted isomer. The strategic placement of the hydroxymethyl group at the C3 position allows for a variety of chemical manipulations, including oxidation to the corresponding aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic substitution, or etherification to introduce further complexity. These transformations enable the elaboration of the this compound core into more complex fragments required for the total synthesis of natural products and other target molecules.

Construction of Natural Products Bearing Tetrahydropyran (B127337) Moieties

The tetrahydropyran ring is a key structural component of numerous natural products exhibiting a wide range of biological activities. nih.govrsc.orgresearchgate.netholycross.eduyork.ac.uk While direct examples of the incorporation of this compound into specific natural products are not extensively documented in readily available literature, the general strategies for the synthesis of THP-containing natural products highlight the importance of functionalized THP building blocks.

Methodologies for the construction of the tetrahydropyran ring in natural product synthesis are diverse and include Prins cyclizations, hetero-Diels-Alder reactions, and intramolecular Michael additions. rsc.orgresearchgate.netholycross.edu In many of these approaches, pre-functionalized fragments are assembled to form the core heterocyclic structure. A chiral, non-racemic building block like this compound would be an ideal starting material in a convergent synthetic strategy, where the tetrahydropyran core is prepared early in the synthesis and then elaborated to the final natural product.

For instance, in the synthesis of complex marine macrolides such as Neopeltolide, which features a substituted tetrahydropyran ring, synthetic strategies often rely on the stereoselective construction of this core unit. nih.gov The use of a pre-formed, enantiopure building block like this compound could significantly streamline such syntheses by providing a ready source of the required stereochemistry and functionality.

| Natural Product Class | Key Tetrahydropyran Feature | Potential Role of this compound |

| Polyether Ionophores | Multiple substituted THP rings | As a chiral fragment for iterative synthesis |

| Marine Macrolides | Embedded functionalized THP ring | A starting point for the core structure |

| Terpenoids | Fused or spirocyclic THP systems | A precursor for key intermediates after functional group manipulation |

Synthesis of Biologically Active Scaffolds and Heterocyclic Compounds

Beyond natural product synthesis, this compound is a valuable precursor for the synthesis of novel, biologically active scaffolds and other heterocyclic compounds. The tetrahydropyran ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

The functional handle provided by the hydroxymethyl group on the C3 position of the tetrahydropyran ring allows for the facile introduction of various pharmacophoric features. For example, the alcohol can be converted into an amine, which can then be acylated or alkylated to generate a library of amides or substituted amines. Alternatively, the alcohol can be used as a nucleophile in etherification or esterification reactions to append other molecular fragments.

The synthesis of highly functionalized tetrahydropyrans through organocatalytic cascade reactions has been reported, leading to structures with multiple contiguous stereocenters. nih.govnih.gov While not starting directly from this compound, these methods demonstrate the importance of accessing complex THP derivatives for biological screening. A readily available chiral building block like this compound could serve as a starting point for the semi-synthesis of diverse libraries of compounds for drug discovery programs.

Development of Novel Reagents and Catalysts

The chiral nature of this compound makes it an attractive scaffold for the development of novel chiral reagents and catalysts for asymmetric synthesis. The C3-hydroxymethyl group can be readily modified to incorporate coordinating groups, such as phosphines, amines, or oxazolines, which can then bind to a metal center to form a chiral catalyst.

The development of chiral ligands is a cornerstone of modern asymmetric catalysis. mdpi.comresearchgate.net The rigid conformational bias of the tetrahydropyran ring in this compound can provide a well-defined chiral environment around a catalytic metal center. This can lead to high levels of stereocontrol in a variety of chemical transformations, such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.

While specific examples of catalysts derived directly from this compound are not prevalent in the literature, the principle of using chiral, non-racemic natural product-derived scaffolds for ligand design is well-established. The commercial availability of this compound makes it an accessible starting material for the development of new classes of chiral ligands and organocatalysts.

| Catalyst/Reagent Type | Potential Functionalization of this compound | Target Asymmetric Reaction |

| Chiral Ligand | Conversion of -CH2OH to phosphine, amine, or oxazoline | Transition metal-catalyzed reactions |

| Organocatalyst | Derivatization to form a chiral amine or hydrogen-bond donor | Michael additions, Aldol reactions |

| Chiral Auxiliary | Attachment to a prochiral substrate via the hydroxyl group | Stereoselective alkylations, additions |

Strategies for Diversity-Oriented Synthesis Using this compound

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.comnih.govcam.ac.uk The tetrahydropyran scaffold is an excellent starting point for DOS due to its conformational rigidity and the ability to introduce substituents in a well-defined spatial arrangement.

This compound can serve as a versatile building block in DOS strategies. nih.govresearchgate.net The hydroxymethyl group at the C3 position provides a convenient handle for the attachment of a variety of chemical appendages. Furthermore, the tetrahydropyran ring itself can be further functionalized at other positions to create a library of compounds with a high degree of structural diversity.